molecular formula C17H19N3O2 B12492920 3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one

3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one

Cat. No.: B12492920
M. Wt: 297.35 g/mol
InChI Key: LEXMLLFGTDDANF-UHFFFAOYSA-N
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Description

3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is a complex organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a pyridin-2(1H)-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one typically involves the reaction of 4-methylphenylpiperazine with a suitable pyridin-2(1H)-one derivative under controlled conditions. The reaction may be catalyzed by a base or an acid, depending on the specific requirements of the synthesis. Common solvents used in this reaction include dichloromethane, ethanol, and water.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.

Scientific Research Applications

3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Similar in structure but with a fluorine atom instead of a methyl group.

    Methyl benzoate: Contains a benzoate moiety, which is structurally related to the piperazine ring.

Uniqueness

3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one

InChI

InChI=1S/C17H19N3O2/c1-13-4-6-14(7-5-13)19-9-11-20(12-10-19)17(22)15-3-2-8-18-16(15)21/h2-8H,9-12H2,1H3,(H,18,21)

InChI Key

LEXMLLFGTDDANF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CNC3=O

Origin of Product

United States

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